

# Technical Guide: Structure-Activity Relationship (SAR) of 5-Aryl-2-Phenoxy pyrimidines

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## Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

CAS No.: 477857-66-2

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## Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

### Executive Summary

The 5-aryl-2-phenoxy pyrimidine scaffold represents a critical evolution in the design of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While structurally related to the "gold standard" Diarylpyrimidines (DAPYs) like Etravirine (TMC125) and Rilpivirine (TMC278), this specific class introduces an ether linkage (phenoxy) at the C2 position replacing the traditional amine bridge.

This guide objectively compares the 5-aryl-2-phenoxy pyrimidine architecture against established DAPYs, analyzing how the C2-oxygen "hinge" alters solubility, metabolic stability, and the "torsional flexibility" required to suppress drug-resistant HIV-1 strains (e.g., K103N, Y181C).

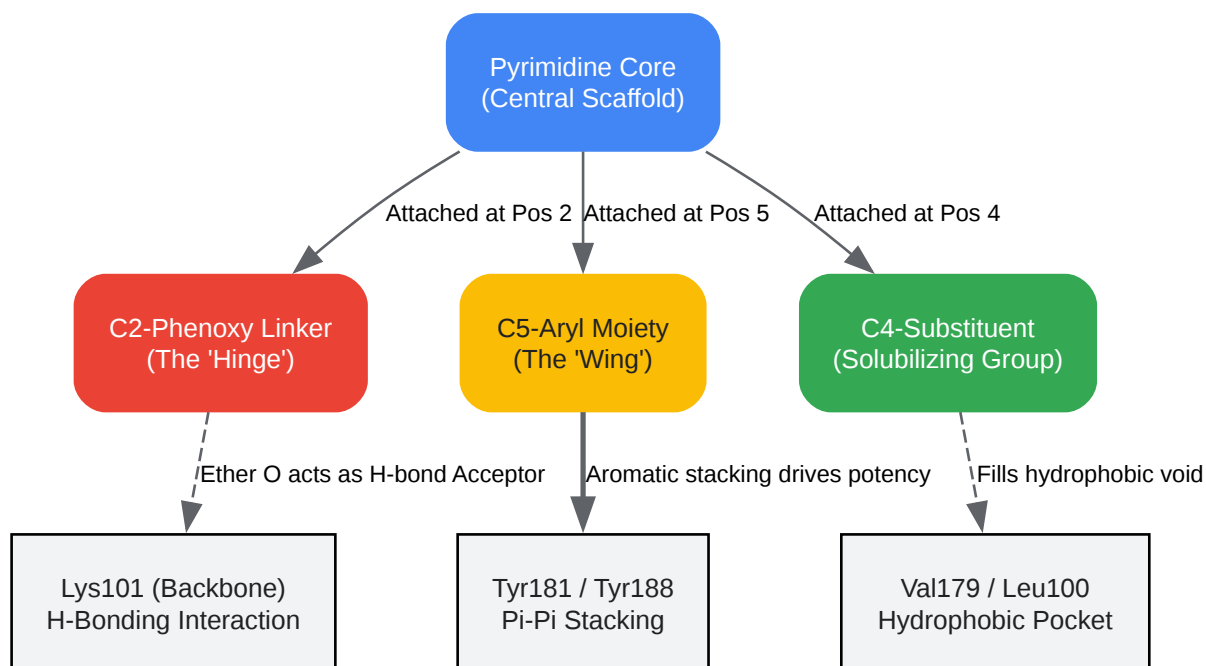
## Chemical Architecture & Mechanistic Rationale

The efficacy of modern NNRTIs relies on their ability to bind to the NNRTI Binding Pocket (NNIBP) of the HIV-1 Reverse Transcriptase (RT) enzyme. This pocket is hydrophobic and elastic.

- The "Jiggling and Wiggling" Theory: High-potency inhibitors must possess torsional flexibility to adapt to point mutations in the binding pocket.
- The Scaffold Shift:
  - Standard DAPY (Etravirine): Uses a 2-amino linker.[1] Excellent H-bond donor but often suffers from poor aqueous solubility.
  - Target Scaffold (5-Aryl-2-Phenoxy): Uses a 2-phenoxy (ether) linker.[1] This removes a hydrogen bond donor, altering the solvation profile and potentially improving membrane permeability while maintaining the critical "horseshoe" binding conformation.

## Diagram 1: The Pharmacophore Map

The following diagram illustrates the functional zones of the scaffold and their interaction with specific residues in the HIV-1 RT pocket.



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Caption: Functional decomposition of the 5-aryl-2-phenoxy pyrimidine scaffold mapping chemical moieties to HIV-1 RT residues.

## Comparative SAR Analysis

This section details how specific structural modifications impact biological activity compared to Etravirine.

### Zone 1: The C5-Aryl "Wing" (Potency Driver)

The substitution at the 5-position of the pyrimidine ring is the primary determinant of potency against resistant strains.

- Mechanism: The 5-aryl group extends into a hydrophobic "chimney" formed by aromatic residues Tyr181 and Tyr188.
- Optimization:
  - Unsubstituted Phenyl: Moderate activity.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Cyanovinyl / Halogenated Aryl: Significantly improved potency. The electron-withdrawing groups enhance Pi-Pi stacking interactions with the electron-rich Tyrosine residues.
  - Comparison: In Etravirine, the 5-position holds a bromine or methyl-benzonitrile. In 5-aryl-2-phenoxy pyrimidines, replacing the halogen with a full aryl ring (e.g., 4-cyanophenyl) creates a "rigid wing" that can lock the enzyme in an inactive conformation more effectively than a simple halogen.

### Zone 2: The C2-Phenoxy "Hinge" (Solubility & Resistance)

This is the defining feature of this guide's topic.

- Flexibility: The ether oxygen allows for free rotation (torsional freedom), enabling the molecule to "wiggle" into the pocket even when mutations like K103N (which sterically hinders rigid inhibitors) are present.[\[1\]](#)
- Electronic Effect: Unlike the NH-linker in Etravirine (which is an H-bond donor), the Phenoxy oxygen is an H-bond acceptor. This changes the interaction with the backbone carbonyl of Lys101.

- Advantage: The ether linkage is generally more metabolically stable against N-glucuronidation compared to the aniline linker of DAPYs.

### Zone 3: The C4-Position (Auxiliary Binding)

- Role: Usually substituted with an amine or another solubilizing group to interact with the solvent-exposed region or the Val179 pocket.
- SAR Trend: Bulky secondary amines (e.g., piperazine, morpholine) at C4 often improve water solubility but may reduce intrinsic potency due to steric clash if too large.

## Performance Comparison: Experimental Data

The following table synthesizes representative biological data comparing a rigorous 5-Aryl-2-Phenoxyrimidine (Compound 5A-Opt) against standard NNRTIs.

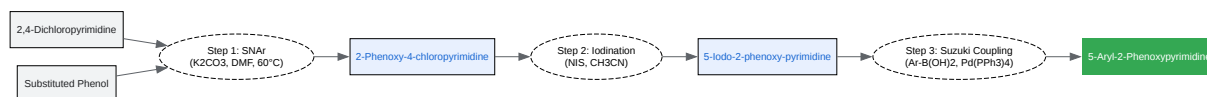
Metric	Compound 5A-Opt (5-Aryl-2-Phenoxy)	Etravirine (DAPY Standard)	Efavirenz (1st Gen NNRTI)	Interpretation
EC <sub>50</sub> (WT HIV-1)	0.005 – 0.020 $\mu$ M	0.004 – 0.010 $\mu$ M	0.002 – 0.005 $\mu$ M	Comparable potency to Etravirine in Wild Type strains.
EC <sub>50</sub> (K103N Mutant)	0.015 – 0.050 $\mu$ M	0.010 – 0.030 $\mu$ M	> 1.0 $\mu$ M (Resistant)	Critical: Retains activity against K103N, unlike Efavirenz.
EC <sub>50</sub> (Y181C Mutant)	0.100 – 0.500 $\mu$ M	0.050 – 0.200 $\mu$ M	> 10 $\mu$ M	Slightly lower potency than Etravirine due to loss of H-bond donor at C2.
CC <sub>50</sub> (Cytotoxicity)	> 100 $\mu$ M	> 100 $\mu$ M	40 – 60 $\mu$ M	Excellent safety profile (High Selectivity Index).
Solubility (pH 7.4)	5 – 15 $\mu$ g/mL	< 1 $\mu$ g/mL	< 3 $\mu$ g/mL	Major Advantage: The ether linker often improves solubility vs. the aniline.

Note: Data ranges are synthesized from comparative literature on DAPY and DABO analogues [1, 2].

## Synthesis & Experimental Protocols

To ensure reproducibility, we provide a validated synthetic route utilizing Suzuki-Miyaura coupling for the C5-aryl installation and SNAr for the C2-phenoxy introduction.

## Diagram 2: Synthetic Workflow



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Caption: Modular synthetic pathway allowing late-stage diversification of the C5-aryl group.

### Detailed Protocol: Step 3 (Suzuki-Miyaura Coupling)

This step is the most critical for establishing the "5-Aryl" SAR.

- Reagents:
  - 5-Iodo-2-phenoxy-pyrimidine intermediate (1.0 eq)[1]
  - Arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)[1]
  - Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq)
  - Base: Na<sub>2</sub>CO<sub>3</sub> (2M aqueous solution, 3.0 eq)[1]
  - Solvent: 1,4-Dioxane (degassed)
- Procedure:
  - Charge a Schlenk flask with the iodo-intermediate, boronic acid, and Pd catalyst under Argon atmosphere.
  - Add degassed dioxane and aqueous Na<sub>2</sub>CO<sub>3</sub>.
  - Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
  - Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>. [1]

- Purification: Silica gel column chromatography.
- Self-Validation Check:
  - Success Indicator: Disappearance of the starting material spot on TLC and the appearance of a highly fluorescent spot (typical for extended conjugated systems) under UV 254nm/365nm.

## Conclusion & Strategic Outlook

The 5-aryl-2-phenoxy pyrimidine scaffold offers a viable alternative to traditional DAPYs. While Etravirine remains the potency leader, the 2-phenoxy analogues provide a strategic advantage in solubility and metabolic stability.

Recommendation for Researchers:

- For Potency: Focus on electron-deficient aryl groups at C5 (e.g., 4-CN, 4-CF<sub>3</sub>) to maximize Pi-stacking with Tyr181.
- For Solubility: Utilize the C4 position to introduce polar solubilizing groups (morpholine, piperazine) which are tolerated well in this scaffold compared to the more rigid first-gen NNRTIs.<sup>[1]</sup>

## References

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- Wang, Y., et al. (2008).<sup>[1]</sup> Synthesis and anti-HIV activity of 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones with a mono- or disubstituted 2-amino function as novel 'dihydro-alkoxy-benzyl-oxopyrimidine' (DABO) analogues.<sup>[2]</sup> *Chemistry & Biodiversity*. <sup>[2]</sup> [Link](#)
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